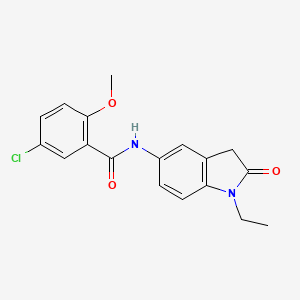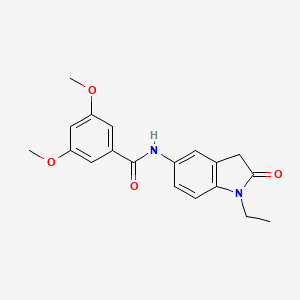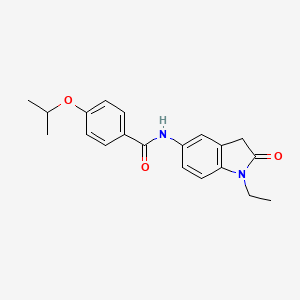
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide, also known as 5-chloro-N-ethyl-2-methoxybenzamide, is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research.
Scientific Research Applications
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is its potential use as a cancer therapy. In particular, it has been studied for its ability to target and inhibit the activity of certain proteins that are involved in the regulation of cell proliferation. In addition, 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is not yet fully understood. However, it is believed that the compound binds to certain proteins and inhibits their activity, thereby disrupting the regulation of cell proliferation. In addition, the compound may also inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria. In addition, the compound has been studied for its potential to modulate the activity of certain proteins involved in the regulation of cell proliferation, as well as its potential to bind to certain proteins and inhibit their activity.
Advantages and Limitations for Lab Experiments
The synthesis of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is an efficient and cost-effective synthesis method, making it an ideal compound for use in laboratory experiments. However, the compound is not yet fully understood, and further research is needed to better understand its mechanism of action and potential applications.
Future Directions
Given the potential applications of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide, there are a number of potential future directions for research. These include further studies into the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria. In addition, further research is needed to better understand the compound’s mechanism of action and its potential to bind to certain proteins and inhibit their activity. Furthermore, further studies into the compound’s potential to modulate the activity of certain proteins involved in the regulation of cell proliferation are needed. Finally, further research is needed to explore the potential applications of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide in cancer therapy.
Synthesis Methods
The synthesis of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is achieved by the reaction of 5-chloro-2-methoxybenzamide and ethyl iodide in the presence of potassium carbonate. This reaction produces a product with high yield, making it an efficient and cost-effective synthesis method.
properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-21-15-6-5-13(8-11(15)9-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-8,10H,3,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAQLRZRGOAOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571833.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)
![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)

